Cas no 2229584-21-6 (1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene)

1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene
- EN300-1962362
- 2229584-21-6
-
- インチ: 1S/C12H10F3NO2/c1-4-11(2,3)8-5-9(12(13,14)15)7-10(6-8)16(17)18/h1,5-7H,2-3H3
- InChIKey: QRPMZFYNKKGCCE-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=CC(=C1)C(C#C)(C)C)[N+](=O)[O-])(F)F
計算された属性
- せいみつぶんしりょう: 257.06636305g/mol
- どういたいしつりょう: 257.06636305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1962362-0.25g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 0.25g |
$1328.0 | 2023-09-17 | ||
Enamine | EN300-1962362-2.5g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 2.5g |
$2828.0 | 2023-09-17 | ||
Enamine | EN300-1962362-5g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 5g |
$4184.0 | 2023-09-17 | ||
Enamine | EN300-1962362-0.1g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 0.1g |
$1269.0 | 2023-09-17 | ||
Enamine | EN300-1962362-5.0g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1962362-10.0g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 10g |
$6205.0 | 2023-06-02 | ||
Enamine | EN300-1962362-0.05g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 0.05g |
$1212.0 | 2023-09-17 | ||
Enamine | EN300-1962362-0.5g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 0.5g |
$1385.0 | 2023-09-17 | ||
Enamine | EN300-1962362-1.0g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 1g |
$1442.0 | 2023-06-02 | ||
Enamine | EN300-1962362-1g |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene |
2229584-21-6 | 1g |
$1442.0 | 2023-09-17 |
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzeneに関する追加情報
1-(2-Methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene: A Comprehensive Overview
The compound 1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene, with the CAS registry number 2229584-21-6, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a benzene ring substituted with a nitro group, a trifluoromethyl group, and a 2-methylbut-3-yn-2-yl group. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for various applications.
The benzene ring serves as the central framework of this molecule, with the nitro group (-NO₂) attached at the 3-position and the trifluoromethyl group (-CF₃) at the 5-position. The 1-position is occupied by the 2-methylbut-3-yn-2-yl group, which introduces an alkyne functionality into the structure. This arrangement not only enhances the molecule's stability but also contributes to its reactivity in various chemical reactions. Recent studies have highlighted the potential of this compound in synthesizing advanced materials, particularly in the development of high-performance polymers and electronic devices.
One of the most intriguing aspects of 1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene is its ability to participate in click chemistry reactions. The alkyne group present in the molecule can undergo efficient cycloaddition reactions with azides or other strained alkynes, leading to the formation of robust triazole linkages. This property has been leveraged in drug discovery efforts, where it is used to construct complex molecular architectures with precision and efficiency. Researchers have also explored its potential in click-based polymerization, where it serves as a building block for creating stimuli-responsive polymers with applications in drug delivery and sensing technologies.
The presence of the nitro group and trifluoromethyl substituents further enhances the molecule's versatility. The nitro group is known for its strong electron-withdrawing effects, which can significantly influence the electronic properties of the benzene ring. This makes it an attractive candidate for use in electrochemical applications, such as in the development of novel electrodes or sensors. On the other hand, the trifluoromethyl group contributes to both chemical stability and lipophilicity, making it suitable for use in pharmaceuticals where bioavailability is a critical factor.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the conjugation between the benzene ring and substituents plays a pivotal role in determining its electronic properties. These findings have been instrumental in guiding synthetic strategies aimed at optimizing its performance in specific applications. For instance, researchers have utilized density functional theory (DFT) to predict reaction pathways involving this compound, enabling more efficient synthesis routes and better control over product outcomes.
In addition to its chemical applications, 1-(2-methylbut-3-yn-2-yl)-3-nitro-5-(trifluoromethyl)benzene has shown promise in biological systems. Its unique combination of substituents makes it an interesting candidate for drug design, particularly in targeting specific proteins or enzymes involved in disease pathways. Early-stage studies have demonstrated its ability to modulate cellular signaling pathways without significant cytotoxicity, suggesting potential therapeutic applications in oncology or neurodegenerative diseases.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. Key steps often include nucleophilic aromatic substitution or coupling reactions to introduce substituents onto the benzene ring. The introduction of the alkyne group is often achieved through Sonogashira coupling or other transition-metal-catalyzed methods, ensuring high yields and product purity. These synthetic strategies have been refined over time, with recent advancements focusing on green chemistry principles to minimize environmental impact.
In conclusion, 1-(2-methylbut
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